2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
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Overview
Description
This compound is a small molecule featuring the privileged pyrazolo[3,4-d]pyrimidine scaffold . It has been synthesized as a novel CDK2 targeting compound . The growth of three examined cell lines was significantly inhibited by most of the prepared compounds .
Synthesis Analysis
The compound was synthesized as part of a new set of small molecules . The yield was 62% . The 1H NMR (CDCl3, 400 MHz) values are as follows: δ 1.36 (t, 3H, CH3, J= 7.2Hz), 3.85(s, 3H, CH3), 4.31 (q, 2H, Ar, J= 7.0Hz), 6.96 (d, 2H, Ar, J= 8.4Hz), 7.51 (d, 2H, Ar, J= 9.1Hz), 7.79 (s, 1H, Ar), 8.37 (s, 1H, N=CH) .Molecular Structure Analysis
The molecular structure of this compound includes the privileged pyrazolo[3,4-d]pyrimidine scaffold . Molecular docking simulation of the designed compounds confirmed the good fit into the CDK2 active site through the essential hydrogen bonding with Leu83 .Chemical Reactions Analysis
The compound has shown significant inhibitory activity with IC50 values of 0.057 ± 0.003, 0.081 ± 0.004 and 0.119 ± 0.007 μM, respectively .Physical And Chemical Properties Analysis
The compound is a yellow liquid . The LC-MS: m/z value is 271 (M+1) .Scientific Research Applications
Photodynamic Therapy (PDT) Agent
Thieno[3,4-d]pyrimidin-4(3H)-thione: (the thionated derivative of the compound) has emerged as an exciting candidate for photodynamic therapy (PDT). Here’s why:
- Photodynamic Efficacy : Thieno[3,4-d]pyrimidin-4(3H)-thione efficiently generates singlet oxygen (a potent ROS) with a high quantum yield (about 80%) regardless of the solvent. It exhibits excellent photodynamic efficacy against melanoma cells and cervical cancer cells, even under hypoxic conditions .
PKB (Protein Kinase B) Inhibitor
The compound may have potential as an antitumor agent due to its inhibition of PKB signaling. PKB deregulation is common in cancer, making PKB inhibitors promising candidates for cancer therapy .
ROCK (Rho-Associated Protein Kinase) Inhibitor
While not directly studied for this compound, related thieno[2,3-d]pyrimidin-4(3H)-one derivatives have been discovered as ROCK inhibitors. ROCK plays a crucial role in cell motility, and its inhibition could impact cancer metastasis .
Synthesis of Diversely Orchestrated Derivatives
An expeditious metal-free C-3 chalcogenation (sulfenylation and selenylation) of 4H-pyrido[1,2-a]pyrimidin-4-one has been devised to synthesize diverse 3-ArS/ArSe derivatives. This operationally simple reaction proceeds under mild conditions and highlights broad applicability .
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN5O3S/c1-31-19-8-3-15(11-20(19)32-2)9-10-25-21(30)13-33-23-18-12-28-29(22(18)26-14-27-23)17-6-4-16(24)5-7-17/h3-8,11-12,14H,9-10,13H2,1-2H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WONCNUGNCJPIJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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